Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

Descripción general

Descripción

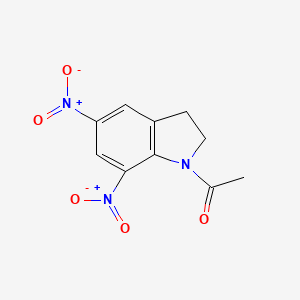

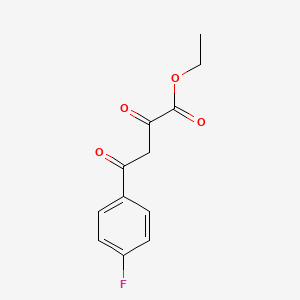

“Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate” is likely a compound containing an ester group (-COO-) and a fluorophenyl group (a phenyl ring with a fluorine atom attached). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential uses in various fields such as pharmaceuticals or materials science .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 4-fluorophenyl compound with a suitable precursor for the 2,4-dioxobutanoate part of the molecule .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The ester group could undergo reactions such as hydrolysis or reduction, while the fluorophenyl group could participate in electrophilic aromatic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester group could impact its solubility in different solvents, while the fluorine atom could affect its reactivity .

Aplicaciones Científicas De Investigación

- Field : Organic Chemistry

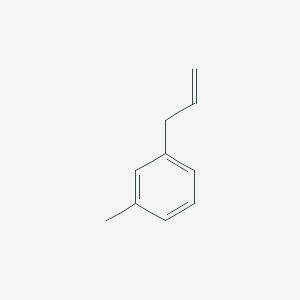

- Application : This involves the synthesis of a new terphenyl derivative through oxidative aromatization of α,β-unsaturated cyclohexenone .

- Method : The process involves the condensation of ethylacetoacetate with 4,4′-difluoro chalcone followed by the aromatization using chloramine-T in acetic acid .

- Results : The synthesized compound is well characterized by IR, NMR, LCMS and elemental analysis .

- Field : Crystallography

- Application : This involves the study of the crystal and molecular structures of similar compounds .

- Method : The structures are confirmed by single crystal X-ray diffraction data .

- Results : The compounds crystallize in different space groups with varying unit cell parameters .

Synthesis of New Terphenyl Derivative

Crystal and Molecular Structure Studies

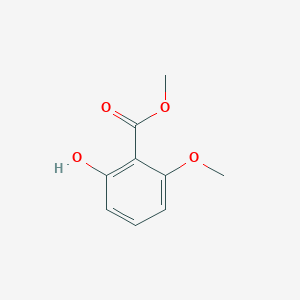

- Field : Pharmacology

- Application : Indole derivatives, which are structurally similar to the compound , have been found to possess antiviral activity .

- Method : Specific derivatives such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate were prepared and tested for their antiviral properties .

- Results : One compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .

- Field : Organic Chemistry

- Application : Ethyl (4-fluorobenzoyl)acetate, a compound similar to the one you mentioned, has been used in the synthesis of pyrones .

- Method : This involves the cyclization of keto esters .

- Results : The resulting pyrones are important compounds in various fields, including medicinal chemistry .

- Field : Organic Chemistry

- Application : Ethyl (4-fluorobenzoyl)acetate has also been used in the synthesis of α-acetoxy β-amino acid derivatives .

- Method : This involves a Lewis base catalyzed hydrosilylation .

- Results : The resulting α-acetoxy β-amino acid derivatives are important compounds in medicinal chemistry .

Antiviral Activity

Synthesis of Pyrones

Synthesis of α-Acetoxy β-Amino Acid Derivatives

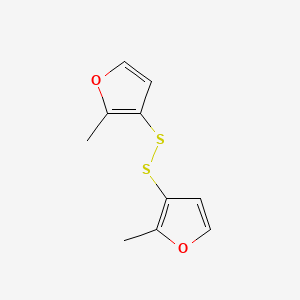

- Field : Organic Chemistry

- Application : Ethyl (4-fluorobenzoyl)acetate has been used in oxidative cross-coupling with indoles via dioxygen activation .

- Method : This involves the reaction of ethyl (4-fluorobenzoyl)acetate with indoles in the presence of a catalyst and oxygen .

- Results : The resulting compounds are important in various fields, including medicinal chemistry .

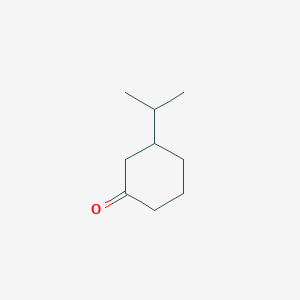

- Field : Organic Chemistry

- Application : Ethyl (4-fluorobenzoyl)acetate has been used in Conia-ene reactions for the synthesis of methylenecyclopentane derivatives .

- Method : This involves the reaction of ethyl (4-fluorobenzoyl)acetate with a suitable alkene in the presence of a catalyst .

- Results : The resulting methylenecyclopentane derivatives are important in various fields, including medicinal chemistry .

- Field : Organometallic Chemistry

- Application : 4-Fluorophenethylamine, a compound structurally similar to the one you mentioned, has been used in the preparation of palladacycles .

- Method : This involves the ortho-metalation of 4-Fluorophenethylamine, leading to complexes containing six-membered palladacycles .

- Results : These palladacycles are important in various fields, including catalysis .

Oxidative Cross-Coupling with Indoles

Synthesis of Methylenecyclopentane Derivatives

Preparation of Palladacycles

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FO4/c1-2-17-12(16)11(15)7-10(14)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLZSYCLOPEBSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344400 | |

| Record name | Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | |

CAS RN |

31686-94-9 | |

| Record name | Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(octyloxy)phenyl]methylene]-](/img/structure/B1297576.png)

![1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B1297579.png)

![N-[4-Nitro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1297582.png)